![molecular formula C20H20N4O2S2 B2777633 N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1105219-99-5](/img/structure/B2777633.png)
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound’s molecular formula is C20H20N4O3S, with a molecular weight of 396.47 g/mol. It features a thieno[3,4-c]pyrazole core, which is known for diverse biological activities. The structure includes a phenethylamine derivative and a thiophene carboxamide moiety, contributing to its pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the thieno[3,4-c]pyrazole structure. For instance:
- Cytotoxicity Testing : Compounds similar to this compound were screened against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). IC50 values were determined to assess potency .
Compound | Cell Line | IC50 (µM) |
---|---|---|
10b | MCF-7 | 19.4 ± 0.22 |
10e | MCF-7 | 14.5 ± 0.30 |
Doxorubicin | MCF-7 | 40.0 ± 3.9 |
These results suggest that derivatives of this compound could serve as promising leads for anticancer drug development.
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- EGFR Inhibition : Some derivatives have shown effective inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
- PI3K Pathway Modulation : The phosphoinositide 3-kinase (PI3K) pathway is another target, with some compounds demonstrating significant antitumor efficacy through this mechanism .
Neuropharmacological Activity
In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of similar compounds:
- Anticonvulsant and Sedative Effects : Research indicates that certain derivatives exhibit anticonvulsant properties in animal models, with effective doses ranging from 20 mg/kg to 44 mg/kg . These compounds showed promise in preventing seizures induced by pentylenetetrazol (PTZ).
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy profiles of related compounds:
- Safety Profiles : In vitro studies assessed the cytotoxicity against normal human skin cells (BJ-1), revealing that some derivatives exhibit lower toxicity compared to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
10b | BJ-1 | 221.7 ± 30 |
10e | BJ-1 | 34.81 ± 4.5 |
This suggests a favorable safety profile for certain derivatives.
特性
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c25-18(21-9-8-14-5-2-1-3-6-14)11-24-19(15-12-27-13-16(15)23-24)22-20(26)17-7-4-10-28-17/h1-7,10H,8-9,11-13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRLIZHMDMEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。